![molecular formula C12H16O2 B12235980 3-[(3-Methylphenyl)methoxy]oxolane](/img/structure/B12235980.png)
3-[(3-Methylphenyl)methoxy]oxolane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methoxy]oxolane typically involves the reaction of 3-methylphenol with an appropriate oxolane derivative. One common method is the Williamson ether synthesis, where 3-methylphenol reacts with an oxolane halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)methoxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted oxolanes with various functional groups.
Scientific Research Applications
3-[(3-Methylphenyl)methoxy]oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methoxy]oxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Bromophenyl)methoxy]oxolane: Similar structure with a bromine substituent instead of a methyl group.
1,3-Dioxolane: A related compound with a different ring structure.
Tetrahydrofuran (THF): A simpler cyclic ether without the methoxy and phenyl substituents.
Uniqueness
3-[(3-Methylphenyl)methoxy]oxolane is unique due to the presence of both the methoxy and 3-methylphenyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methoxy]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-3-2-4-11(7-10)8-14-12-5-6-13-9-12/h2-4,7,12H,5-6,8-9H2,1H3 |
InChI Key |
PLJOHNXCWWLOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CCOC2 |
Origin of Product |
United States |
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